molecular formula C16H16N2O3 B4700456 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one

1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B4700456
M. Wt: 284.31 g/mol
InChI Key: KSMPWTJTTFLEPA-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as MDPT, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MDPT is a potent stimulant that affects the central nervous system and produces a range of physiological and psychological effects.

Mechanism of Action

1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one acts as a potent dopamine reuptake inhibitor, which leads to an increase in the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. The increase in dopamine levels produced by 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one is responsible for its psychoactive effects. 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one also affects the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play a role in the regulation of mood and arousal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one are similar to other cathinones. The drug produces a range of effects that include increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and sociability. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one can also lead to negative effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor and can be used to investigate the role of dopamine in the regulation of mood, motivation, and reward. 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one can also be used to investigate the effects of dopamine reuptake inhibitors on the central nervous system. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is limited by its potential for abuse and its negative effects on health.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of research is the investigation of its potential therapeutic applications in the treatment of certain neurological disorders. Another area of research is the development of new cathinones that have improved therapeutic profiles and fewer negative effects. Additionally, research is needed to investigate the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one use on health and to develop strategies for the prevention of its abuse.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one is a potent stimulant that affects the central nervous system and produces a range of physiological and psychological effects. It is a synthetic compound that is synthesized through a multi-step process and is typically used in clandestine laboratories. 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in scientific research to investigate its effects on the central nervous system and has potential therapeutic applications in the treatment of certain neurological disorders. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one is limited by its potential for abuse and its negative effects on health. Further research is needed to investigate the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one use on health and to develop strategies for the prevention of its abuse.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter and to act as a potent dopamine reuptake inhibitor. 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects suggest that 1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one may have potential therapeutic applications in the treatment of certain neurological disorders.

properties

IUPAC Name

(Z)-1-(1,3-benzodioxol-5-yl)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-18-11(2)13(9-17-18)4-6-14(19)12-5-7-15-16(8-12)21-10-20-15/h4-9H,3,10H2,1-2H3/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMPWTJTTFLEPA-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C\C(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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